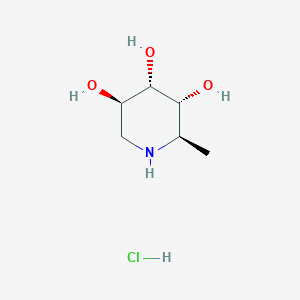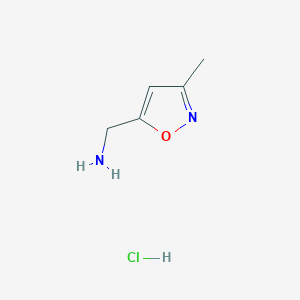
1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1187930-93-3 . It has a molecular weight of 341.28 and its IUPAC name is 1-[2-(benzyloxy)phenyl]piperazine dihydrochloride . The compound is in the form of a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C17H22Cl2N2O . The InChI code for the compound is 1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, piperazine derivatives in general have been synthesized through various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 341.28 and its IUPAC name is 1-[2-(benzyloxy)phenyl]piperazine dihydrochloride .Applications De Recherche Scientifique
Antifungal Activity
The investigation of fungicidal activity of piperazine derivatives, such as 3-piperazine-bis(benzoxaborole) and its analogues, against filamentous fungi (e.g., Aspergillus terreus, Fusarium dimerum, Fusarium solani, Penicillium ochrochloron, and Aspergillus niger) demonstrated significant inhibitory activity, outperforming standard antibiotics like amphotericin B in some cases. The presence of the heterocyclic benzoxaborole system was found essential for the antifungal action of these compounds, highlighting the role of structural elements in medicinal chemistry (Wieczorek et al., 2014).
Antidepressant Development
Piperazine derivatives are also explored for their potential in antidepressant drug development. The study on Lu AA21004, a novel antidepressant, revealed the involvement of various cytochrome P450 enzymes in its oxidative metabolism, suggesting a complex pharmacokinetic profile that could influence its therapeutic efficacy and safety (Hvenegaard et al., 2012).
Hypolipidemic Activity
Explorations into the hypolipidemic potential of piperazine derivatives identified compounds with potent activity in lowering serum lipid levels, significantly more potent than clofibrate. This indicates the potential of piperazine derivatives in treating hyperlipidemias and related cardiovascular conditions (Ashton et al., 1984).
Anticancer Investigations
Research into heterocyclic compounds, including piperazine derivatives, has extended into anticancer activity, particularly against bone cancer cell lines. One study synthesized a novel heterocyclic compound with significant in vitro anticancer activities and potential antiviral activity through molecular docking investigations, showcasing the versatility of piperazine structures in therapeutic development (Lv et al., 2019).
Antimuscarinic Agents
Piperazine derivatives have been evaluated for their antimuscarinic activity, indicating potential applications in treating urinary incontinence associated with bladder muscle instability. This research underscores the importance of structural modifications to enhance therapeutic efficacy and selectivity (Kaiser et al., 1993).
Propriétés
IUPAC Name |
1-(2-phenylmethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYBKJLXPHAWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



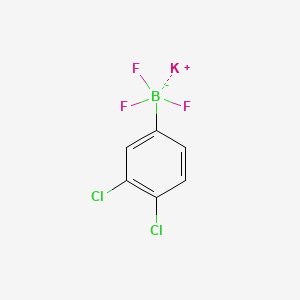
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)
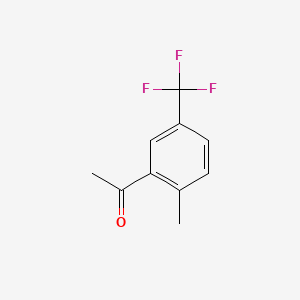
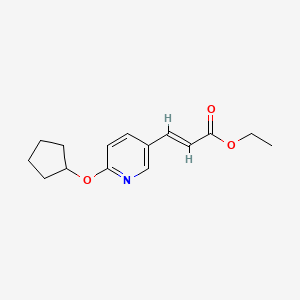

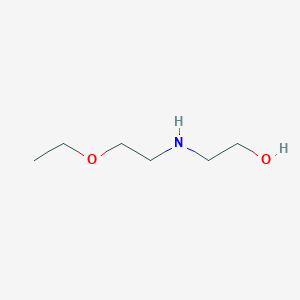
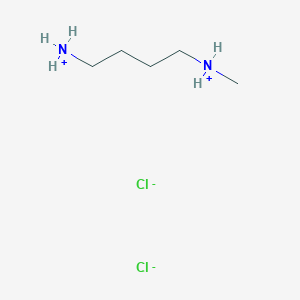

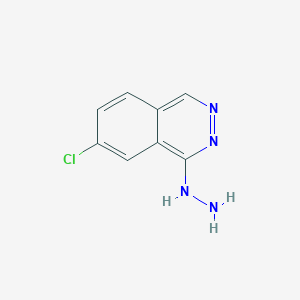
![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)
![Tert-butyl 4-[2-oxo-2-(propylamino)ethoxy]piperidine-1-carboxylate](/img/structure/B1493857.png)
